![molecular formula C9H8F4O B3001660 (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1568232-29-0](/img/structure/B3001660.png)
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that is significant in the pharmaceutical industry as an intermediate in the synthesis of various drugs. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of closely related trifluoromethylphenyl ethanol compounds. These compounds share a common structural motif and are used in the synthesis of important pharmaceutical agents such as aprepitant, a neurokinin-1 (NK-1) receptor antagonist .
Synthesis Analysis
The synthesis of chiral trifluoromethylphenyl ethanol compounds has been achieved through various methods. One approach involves the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, which has demonstrated high selectivity (s value higher than 20) for certain aryl groups . Another method employs the biocatalytic reduction of acetophenone derivatives using microorganisms such as Leifsonia xyli CCTCC M 2010241 or recombinant Escherichia coli cells . These biocatalytic processes have been optimized to achieve high yields and enantiomeric excesses, with the use of isopropanol as a co-substrate to facilitate cofactor recycling . Additionally, enantioselective transesterification using Candida antarctica lipase-B (CAL-B) has been utilized to synthesize (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiomeric purity .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl ethanol compounds is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an ethanol moiety. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and physical properties of the molecule. The chiral center at the carbon bearing the hydroxyl group is crucial for the enantioselectivity of the compound, which is important for its pharmaceutical applications.
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylphenyl ethanol compounds are primarily centered around their synthesis and further functionalization. The enantioselective synthesis methods described in the papers involve reactions such as acylation, reduction, and transesterification . These reactions are carefully designed to preserve the chiral integrity of the compounds and to achieve the desired enantiomer with high purity.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenyl ethanol compounds are influenced by the presence of the trifluoromethyl group. This group increases the lipophilicity and can affect the solubility of the compound in organic solvents. The papers discuss the optimization of reaction conditions, including solvent selection and temperature control, to improve the solubility of substrates and the permeability of cell membranes in biocatalytic processes . The high enantiomeric excess achieved in these syntheses indicates that the chiral centers of these compounds are stable under the reaction conditions employed.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
- (Chen, Xia, Liu, & Wang, 2019) described the efficient biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, using recombinant Escherichia coli cells.
- (Yu, Li, Lu, & Zheng, 2018) explored the use of a Burkholderia cenocepacia-derived enzyme for the efficient anti-Prelog’s bioreduction of acetophenone derivatives, producing aromatic chiral alcohols for pharmaceutical applications.
- (Wang, Cai, Ouyang, He, & Su, 2011) identified a novel bacterial strain for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol.
Kinetic Resolution and Enantiomeric Recognition
- (Xu, Zhou, Geng, & Chen, 2009) investigated the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol for the preparation of enantiomerically pure forms.
- (Zhou, Thompson, Reamer, Miller, Welch, Ellison, & Wyvratt, 2003) studied the chiral recognition mechanisms of enantiomers with native gamma-cyclodextrin.
Chemical Synthesis and Functionalization
- (Marzi, Spitaleri, Mongin, & Schlosser, 2002) focused on the functionalization of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols for synthesizing new fluorobenzoic acids and lactones.
- (Ouyang, Wang, Huang, Cai, & He, 2013) presented an efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using Leifsonia xyli CCTCC M 2010241 and isopropanol as co-substrate.
Propiedades
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDJOYSEVWVENZ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
1568232-29-0 |
Source


|
| Record name | (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

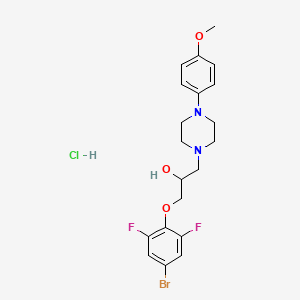
![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
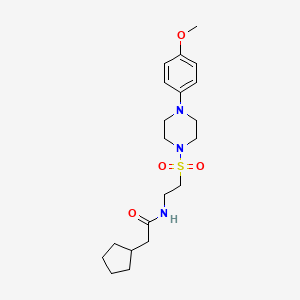
![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)
![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)
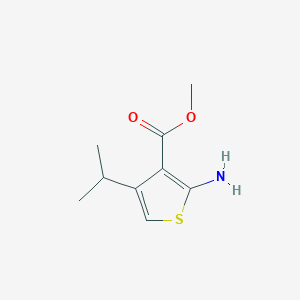
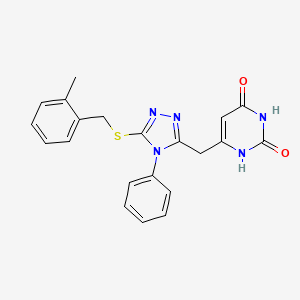

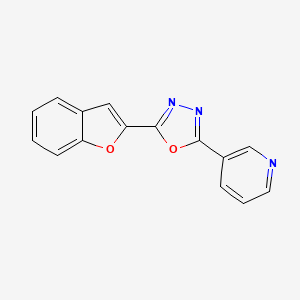
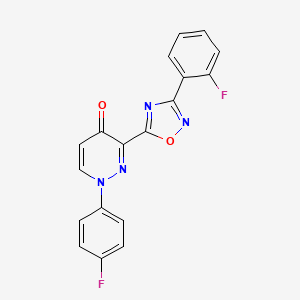
![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)